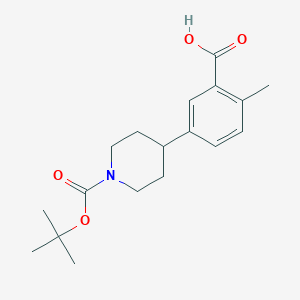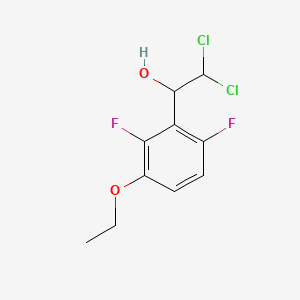
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is a chemical compound with the molecular formula C10H10Cl2F2O2. It is known for its unique structural features, including the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol typically involves the reaction of 3-ethoxy-2,6-difluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Scientific Research Applications
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
- 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
- 2,2-Dichloro-1-(2,6-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol
Comparison: Compared to its analogs, 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is unique due to the presence of both ethoxy and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10Cl2F2O2 |
|---|---|
Molecular Weight |
271.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C10H10Cl2F2O2/c1-2-16-6-4-3-5(13)7(8(6)14)9(15)10(11)12/h3-4,9-10,15H,2H2,1H3 |
InChI Key |
XHFZSPQLEOLBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


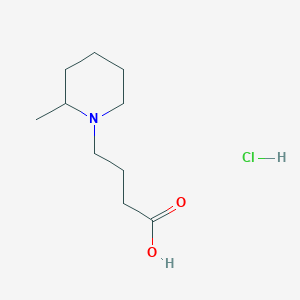



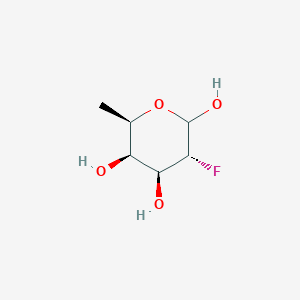
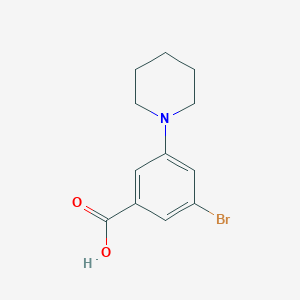


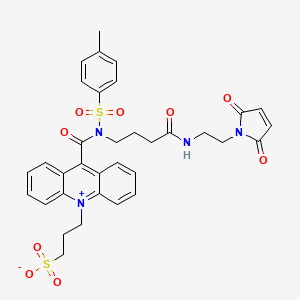
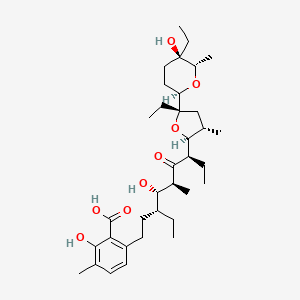
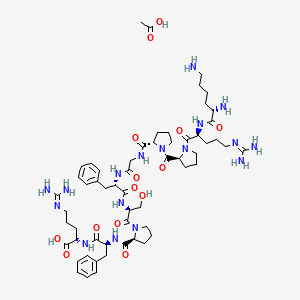
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
